Methyl 3,5-difluorobenzoate
Description
Significance and Scope of Research on Fluorinated Benzoate (B1203000) Esters
The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry, materials science, and agrochemicals. nih.gov Fluorine and fluorine-containing groups can significantly alter a molecule's physical, chemical, and biological properties. nih.govmdpi.com Attributes such as lipophilicity, metabolic stability, and binding affinity can be fine-tuned by the introduction of fluorine atoms. mdpi.commdpi.com
Fluorinated benzoate esters, including Methyl 3,5-difluorobenzoate, represent an important class of compounds for several reasons:
Pharmaceutical and Agrochemical Synthesis: They serve as key intermediates in the creation of biologically active molecules. The fluorine atoms can block metabolic pathways, thereby increasing the half-life of a drug, or enhance binding interactions with biological targets. mdpi.com The benzothiazole (B30560) structure, for instance, shows improved cytotoxicity against certain cancer cell lines when a fluorine atom is present. mdpi.com
Material Science: The unique properties imparted by fluorine are exploited in the development of advanced materials, such as specialty polymers and liquid crystals. nih.gov
Versatile Chemical Intermediates: The ester functional group is one of the more useful groups in organic synthesis. libretexts.org It can be readily converted into other functional groups, such as carboxylic acids, alcohols, and amides, providing a gateway to a wide array of derivatives. libretexts.org The presence of fluorine on the aromatic ring influences the reactivity of both the ring and the ester group, allowing for selective chemical transformations.
Research in this area focuses on developing new synthetic methodologies to access these fluorinated building blocks and exploring their application in creating novel compounds with desired properties.
Contextualization within Organic and Fluorine Chemistry
This compound holds a distinct position at the intersection of classical organic chemistry and the specialized field of fluorine chemistry.
From the perspective of organic chemistry , it is an ester, a fundamental functional group derived from a carboxylic acid and an alcohol. numberanalytics.comwikipedia.org Esters are ubiquitous in nature and are central to many synthetic transformations. wikipedia.orgnumberanalytics.com The reactions of esters, such as hydrolysis (saponification), transesterification, and reduction, are core concepts in organic synthesis. libretexts.orgnumberanalytics.com this compound serves as a substrate to study how the strong electron-withdrawing nature of fluorine atoms influences the reactivity of the ester group and the aromatic ring.
Within fluorine chemistry , the compound is a valuable fluorinated building block. tcichemicals.com The introduction of fluorine into organic molecules often requires specialized reagents and reaction conditions. The study of compounds like this compound contributes to understanding the principles of C-F bond formation and the reactivity of fluorinated aromatics. The electron-withdrawing inductive effect of the two fluorine atoms deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, a key reaction pathway for introducing further functionality. This dual nature makes it a versatile tool for synthetic chemists working to create complex, fluorine-containing target molecules. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEJPGWPXIIQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379539 | |
| Record name | Methyl 3,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216393-55-4 | |
| Record name | Methyl 3,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,5-difluorobenzoate | |
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Synthetic Methodologies and Pathways Towards Methyl 3,5 Difluorobenzoate and Its Analogues
Strategies for the Synthesis of Methyl 3,5-difluorobenzoate
The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid. This approach is favored for its efficiency and the relative accessibility of the acid precursor.
The principal precursor for the synthesis of this compound is 3,5-difluorobenzoic acid . chemicalbook.com This acid is a commercially available compound, registered under CAS number 455-40-3. nih.gov The synthesis of 3,5-difluorobenzoic acid itself can be achieved through several methods. A common laboratory-scale synthesis involves the oxidation of 3,5-difluorobenzaldehyde (B1330607) using oxidizing agents like potassium permanganate. In a push towards more environmentally friendly processes, a green chemistry approach has been developed that utilizes diphenyl diselenide as a catalyst with hydrogen peroxide in an aqueous solution, achieving yields of 78% at room temperature. chemicalbook.com
Another potential, though less direct, starting material is 3,5-difluorobenzophenone . Research into poly(aryl ether ketone)s (PAEKs) has utilized this compound in nucleophilic aromatic substitution reactions to create polymers, demonstrating its reactivity. wright.edu
Table 1: Key Precursors for this compound Synthesis
| Precursor Compound | Chemical Formula | Common Synthetic Route |
|---|---|---|
| 3,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | Oxidation of 3,5-difluorobenzaldehyde. |
| 3,5-Difluorobenzaldehyde | C₇H₄F₂O | - |
| 3,5-Difluorobenzophenone | C₁₃H₈F₂O | - |
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and environmental impact. For the esterification of 3,5-difluorobenzoic acid to this compound, key parameters include the choice of catalyst, temperature, and solvent.
Conventional esterification, often referred to as the Fischer-Speier esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong mineral acid catalyst like sulfuric acid. jocpr.com However, recent studies have focused on developing more efficient and milder catalytic systems. For instance, the use of solid acid catalysts, such as a titanium-zirconium (Zr/Ti) mixed oxide, has been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com This heterogeneous catalysis approach simplifies product purification and allows for catalyst recycling. mdpi.com
Another set of optimized conditions involves the use of coupling agents. The combination of dicyclohexylcarbodiimide (B1669883) (DCC) as an activator and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst has proven effective for esterification, even with sensitive substrates. jocpr.comresearchgate.net This method proceeds under mild conditions and often results in high yields. jocpr.com Optimization studies for related syntheses, such as the solvothermal synthesis of metal-organic frameworks (MOFs), have shown that careful control of temperature and reaction time is critical for achieving high-quality crystalline products, a principle that also applies to the synthesis of small organic molecules like this compound. researchgate.net
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the fine-tuning of molecular properties for specific applications. These syntheses can involve introducing new functional groups onto the aromatic ring or modifying the ester group.
The electronic nature of the 3,5-difluorobenzoate ring, characterized by the strong electron-withdrawing effect of the two fluorine atoms, makes it particularly susceptible to nucleophilic aromatic substitution (SNAr) . masterorganicchemistry.com In these reactions, a nucleophile attacks the electron-deficient ring, leading to the displacement of one of the fluorine atoms. mdpi.com The reaction is generally regioselective, with the positions ortho and para to the activating groups being the most reactive. masterorganicchemistry.com Research on polyfluoroarenes has demonstrated that nucleophiles can effectively substitute fluorine atoms to produce highly functionalized derivatives. mdpi.com For example, the reaction of pentafluorobenzonitrile (B1630612) with phenothiazine (B1677639) shows high selectivity for substitution at the para position. mdpi.com
Electrophilic aromatic substitution (EAS) on the 3,5-difluorobenzoate ring is more challenging due to the deactivating nature of the fluorine atoms and the carboxyl group. masterorganicchemistry.com Such reactions, which include nitration, halogenation, and Friedel-Crafts reactions, typically require harsh conditions and strong acid catalysts to proceed. masterorganicchemistry.comopenstax.org The incoming electrophile is directed to the positions meta to the existing substituents.
Esterification is the key step to convert a substituted 3,5-difluorobenzoic acid into its corresponding methyl ester. As with the parent compound, this is most commonly achieved by reacting the carboxylic acid with methanol under acidic conditions. jocpr.com For more complex or sensitive substrates, alternative methods are employed. The use of a Zr/Ti solid acid catalyst has been reported for the direct condensation of various benzoic acids with methanol, offering a method that avoids the use of other auxiliary acids. mdpi.com The mechanism is thought to involve the binding of the carboxylate to the Lewis acidic metal center, which activates the carbonyl group for nucleophilic attack by methanol. mdpi.com
Table 2: Common Esterification Methods
| Method | Catalysts/Reagents | Key Features |
|---|---|---|
| Fischer-Speier Esterification | Methanol, H₂SO₄ (catalyst) | Traditional method, reversible. jocpr.com |
| Solid Acid Catalysis | Methanol, Zr/Ti solid acid | Heterogeneous, reusable catalyst, no auxiliary acid needed. mdpi.com |
| DCC/DMAP Coupling | Methanol, DCC, DMAP | Mild conditions, high yields, suitable for sensitive substrates. jocpr.comresearchgate.net |
Substituted this compound analogues can also be synthesized by starting with other halogenated benzoic acids and introducing the desired functional groups through a series of reactions. This multi-step approach allows for the creation of complex substitution patterns. For instance, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid has been achieved starting from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence involving nitration, reduction, diazotization, and chlorination. researchgate.net Similarly, 3,5-dimethoxy-2,4-difluorobenzoic acid was synthesized from 2,3,4,5-tetrafluorobenzoic acid. researchgate.net
These more highly substituted halogenated benzoic acids can then be esterified to yield the corresponding methyl esters. The presence of additional halogens, such as chlorine, can further modify the reactivity of the aromatic ring. For example, the stronger electron-withdrawing nature of chlorine compared to fluorine can increase the electrophilicity of the ring, enhancing its reactivity in subsequent nucleophilic aromatic substitution reactions.
Advanced Catalytic Approaches in Difluorobenzoate Synthesis
Modern synthetic chemistry has moved beyond classical fluorination methods, embracing catalytic systems that offer greater efficiency, selectivity, and sustainability. The synthesis of difluorobenzoate esters can be approached through various advanced catalytic strategies, primarily involving the direct esterification of the corresponding benzoic acid or through cross-coupling reactions.
One prominent advanced approach involves the use of solid acid catalysts for the esterification of benzoic acids with methanol. mdpi.com These heterogeneous catalysts are advantageous as they are often recoverable and reusable, reducing waste and simplifying product purification. mdpi.com Research into solid acids of zirconium metal fixed with titanium has demonstrated high catalytic activity for producing a series of methyl benzoate (B1203000) compounds. mdpi.comresearchgate.net These Zr/Ti solid superacid catalysts facilitate the direct condensation of benzoic acid and methanol, potentially eliminating the need for other acid promoters. mdpi.com The mechanism is believed to involve the activation of the carbonyl group by a hydrogen ion, followed by an electrophilic attack by methanol. mdpi.com The effectiveness of such catalysts can be influenced by steric hindrance from substituents on the benzoic acid ring. mdpi.com
Palladium-catalyzed reactions represent another cornerstone of modern organic synthesis applicable to difluorobenzoates. While often used for C-C bond formation, palladium catalysts are also pivotal in C-F bond-forming reactions and related transformations. thieme.deescholarship.org For instance, palladium-catalyzed intramolecular C-H difluoroalkylation has been successfully used to synthesize complex fluorinated heterocycles like 3,3-difluoro-2-oxindoles, demonstrating the power of this approach in constructing C-CF2 bonds. mit.edu The development of specialized ligands, such as BrettPhos, has been crucial for achieving high efficiency in these transformations. mit.edu Furthermore, palladium catalysis is effective for the synthesis of gem-difluoro-2-trifluoromethyl styrene (B11656) derivatives, showcasing its versatility in creating highly fluorinated structures under mild conditions. nih.gov These methods often exhibit broad substrate scope and good functional group tolerance, making them highly valuable for complex molecule synthesis. nih.gov
Rhodium-catalyzed reactions have also emerged as a powerful tool in organofluorine chemistry. Although detailed examples for difluorobenzoate synthesis are less common, rhodium catalysts have been successfully employed for the synthesis of difluoromethyl-substituted cyclopropanes, indicating their potential for forming C-CF2H bonds. nih.gov Research into rhodium-catalyzed acylnitrene transfer reactions further highlights the sophisticated transformations achievable with these catalysts. youtube.com
The table below summarizes the yields for the synthesis of various substituted methyl benzoates using a Zr/Ti solid acid catalyst, illustrating the impact of substitution patterns on catalytic esterification efficiency. mdpi.com
| Benzoic Acid Precursor | Product | Yield (%) |
| p-Chlorobenzoic Acid | Methyl p-chlorobenzoate | 96.5 |
| p-Methylbenzoic Acid | Methyl p-methylbenzoate | 98.2 |
| p-Nitrobenzoic Acid | Methyl p-nitrobenzoate | 94.3 |
| p-Hydroxybenzoic Acid | Methyl p-hydroxybenzoate | 90.1 |
| o-Chlorobenzoic Acid | Methyl o-chlorobenzoate | 80.5 |
| o-Nitrobenzoic Acid | Methyl o-nitrobenzoate | 75.6 |
This table is generated based on data for analogous compounds to illustrate the performance of advanced solid acid catalysts in methyl benzoate synthesis. mdpi.com
Yield Optimization and Purity Considerations in Synthetic Procedures
Achieving high yield and purity is paramount in the synthesis of this compound for its use in further applications. This requires careful control of reaction conditions and effective purification strategies.
A common and direct route to this compound is the Fischer esterification of 3,5-difluorobenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄). A procedure for a closely related analogue, ethyl 4-amino-3,5-difluorobenzoate, involves dissolving the corresponding acid in ethanol (B145695) with sulfuric acid and refluxing the mixture for 10 hours. nih.gov This reaction achieved a yield of 77%. nih.gov Optimizing yield in such reactions often involves using a large excess of the alcohol (methanol) to drive the equilibrium towards the product and ensuring a sufficient reaction time at reflux temperature.
Control of temperature is critical. In exothermic reactions like nitration, a common modification for aromatic systems, maintaining a low temperature (e.g., 0-15°C) is essential to prevent side-reactions and the formation of di-nitrated byproducts, which would lower the yield of the desired monosubstituted product. stackexchange.comorgsyn.org
Purification is a crucial final step to isolate the target compound from unreacted starting materials, catalysts, and byproducts. For ester products, a typical workup procedure involves neutralizing the acidic catalyst, often with a saturated sodium bicarbonate solution. nih.gov The product is then extracted from the aqueous phase into an organic solvent like dichloromethane (B109758) or ethyl acetate. nih.gov The combined organic layers are then dried over an agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. nih.gov
For solid products, recrystallization is a powerful technique for achieving high purity. youtube.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. stackexchange.com For methyl nitrobenzoate isomers, methanol has been shown to be an effective recrystallization solvent. orgsyn.orgyoutube.com The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. youtube.com These crystals are then collected by suction filtration, washed with a small amount of ice-cold solvent to remove any remaining impurities, and dried. stackexchange.comorgsyn.org This method can significantly improve the purity of the final product, as demonstrated in the purification of methyl m-nitrobenzoate, where recrystallization from methanol yields a product with a sharp melting point of 78°C. orgsyn.org
For complex mixtures or to remove stubborn impurities, column chromatography using silica (B1680970) gel is a standard purification method. mdpi.com The purity of the final product can be verified using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods. mdpi.com
The table below outlines a typical purification process for an analogous compound, ethyl 4-amino-3,5-difluorobenzoate, highlighting the steps taken to ensure purity. nih.gov
| Step | Procedure | Purpose |
| 1 | Neutralization | A saturated solution of sodium bicarbonate is used to neutralize the H₂SO₄ catalyst. |
| 2 | Extraction | The product is extracted from the aqueous layer using dichloromethane (4 x 300 mL). |
| 3 | Drying | The combined organic phase is dried over sodium sulfate (Na₂SO₄). |
| 4 | Concentration | The solvent is removed under reduced pressure to yield the final product. |
Spectroscopic and Crystallographic Investigations of Methyl 3,5 Difluorobenzoate Structural Characteristics
Elucidation of Molecular Structure via High-Resolution Spectroscopic Techniques
The molecular structure of methyl 3,5-difluorobenzoate has been extensively studied using a variety of high-resolution spectroscopic techniques. These methods provide detailed insights into the compound's connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.
In ¹H NMR spectroscopy, the aromatic protons of this compound exhibit coupling patterns consistent with the 3,5-difluoro substitution. The protons on the benzene (B151609) ring and the methyl group of the ester function can be clearly identified. Similarly, ¹⁹F NMR shows distinct signals for the fluorine atoms, typically appearing in the range of -110 to -115 ppm.
¹³C NMR spectroscopy further corroborates the structure by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the electron-withdrawing fluorine atoms and the ester group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 | m | Aromatic CH |
| ~3.9 | s | OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O |
| ~162 (d) | C-F |
| ~134 (t) | C-COOCH₃ |
| ~114 (d) | C-H (ortho to COOCH₃) |
| ~112 (t) | C-H (para to COOCH₃) |
| ~53 | OCH₃ |
d = doublet, t = triplet, m = multiplet, s = singlet
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. ksu.edu.sa The spectra of this compound show characteristic absorption bands corresponding to the vibrations of its specific bonds. ksu.edu.sauc.edu
The IR spectrum of this compound typically displays a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-F stretching vibrations are usually observed near 1250 cm⁻¹. Other significant peaks correspond to C-O stretching and aromatic C-H and C=C vibrations. naturalspublishing.comresearchgate.net Raman spectroscopy provides complementary information, particularly for the non-polar bonds. ksu.edu.sa
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | ~3100 | ~3100 |
| C=O Stretch (Ester) | ~1720 | ~1720 |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450 |
| C-F Stretch | ~1250 | ~1250 |
| C-O Stretch (Ester) | ~1200, ~1100 | ~1200, ~1100 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. scienceready.com.au In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 172.13 g/mol . scbt.comuni.lu
The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). scienceready.com.aulibretexts.org The presence of fluorine atoms also influences the fragmentation pattern.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Fragment Ion |
| 172 | [C₈H₆F₂O₂]⁺ (Molecular Ion) |
| 141 | [C₇H₃F₂O]⁺ |
| 113 | [C₆H₃F₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the benzene ring. libretexts.org The presence of the ester and fluorine substituents can cause a shift in the absorption maxima compared to unsubstituted benzene. libretexts.org These transitions occur as electrons are promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org
Single-Crystal X-ray Diffraction Analysis of Solid-State Structures
While spectroscopic techniques provide valuable information about the molecular structure, single-crystal X-ray diffraction offers a definitive determination of the three-dimensional arrangement of atoms in the solid state.
Determination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
Single-crystal X-ray diffraction studies on related difluorobenzoate compounds have revealed detailed information about their crystal packing and the nature of intermolecular interactions. nih.goviucr.org Although a specific study for this compound was not found in the search results, inferences can be drawn from similar structures.
In the solid state, molecules of fluorinated benzoic acid derivatives are often stabilized by a network of weak intermolecular interactions. rsc.org These can include C-H···O and C-H···F hydrogen bonds. researchgate.net The fluorine atoms can also participate in halogen bonding, an interaction between a halogen atom and a Lewis base. researchgate.net
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The presence of highly electronegative fluorine atoms at the 3 and 5 positions of the benzene ring significantly influences the geometry of the molecule. nih.govresearchgate.net This substitution is known to cause distortions in the bond angles of the phenyl ring. nih.govresearchgate.net For instance, in the crystal structure of ethyl 4-amino-3,5-difluorobenzoate, the C-C-C angles within the ring are distorted from the ideal 120° of an unsubstituted benzene ring. nih.gov Specifically, angles adjacent to the fluorine-substituted carbons can be altered. nih.govresearchgate.net
The tables below present selected bond lengths and angles from related difluorobenzoate structures, which serve as a proxy for understanding the geometry of this compound.
Interactive Table: Selected Bond Lengths in Difluorobenzoate Derivatives
| Bond | Compound Reference | Reported Length (Å) |
| C-F | Ethyl 4-amino-3,5-difluorobenzoate nih.gov | 1.360 - 1.377 |
| C=O (carboxylate) | Ethyl 4-amino-3,5-difluorobenzoate nih.gov | 1.212 |
| C-O (carboxylate) | Bis(μ-3,5-difluorobenzoato)dimethyltin(IV) researchgate.net | - |
| C-C (aromatic ring) | Ethyl 4-amino-3,5-difluorobenzoate nih.gov | ~1.390 |
Interactive Table: Selected Bond Angles in Difluorobenzoate Derivatives
| Angle | Compound Reference | Reported Angle (°) |
| C-C-C (ring angle) | Ethyl 4-amino-3,5-difluorobenzoate nih.gov | 114.5 - 124.4 |
| O-C-O (carboxylate) | - | - |
| C-C-F (ring angle) | Ethyl 4-amino-3,5-difluorobenzoate researchgate.net | - |
Polymorphism and Co-crystallization Studies of Difluorobenzoate Derivatives
The ability of a compound to exist in more than one crystal form is known as polymorphism. These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability. The study of polymorphism is crucial in materials science and the pharmaceutical industry. qmul.ac.uk
Co-crystallization is a technique in crystal engineering where two or more different molecules are combined in a single crystal lattice through non-covalent interactions, such as hydrogen bonding. globalresearchonline.netjpionline.org This method is increasingly used to design materials with tailored properties, such as enhanced solubility or stability, without altering the chemical structure of the active ingredient. globalresearchonline.netjpionline.org The selection of a suitable "co-former" is a critical step in the design of co-crystals. globalresearchonline.net
While specific polymorphism or co-crystallization studies for this compound were not identified in the search results, the investigation of these phenomena in various organic derivatives, including benzoate (B1203000) derivatives, is an active area of research. For example, difluorobenzoate derivatives can be explored for their potential to form co-crystals. The presence of fluorine atoms can influence intermolecular interactions, such as hydrogen bonds and π-stacking, which are central to the formation of different polymorphs and co-crystals. iucr.orgresearchgate.net The goal of such studies is to create novel materials with improved characteristics. globalresearchonline.netjpionline.org Techniques like solvent evaporation and grinding are common methods used to screen for and produce co-crystals. jpionline.org
Application of Spectroscopic Analysis Procedures in Organic Compound Identification
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is an indispensable tool for the identification and structural elucidation of organic compounds. khanacademy.orgusf.edu Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about a molecule's functional groups and atomic connectivity. pressbooks.pub
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule. photometrics.neteag.com Chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. chemistrytalk.org The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, which serves as a unique "fingerprint" for the compound. photometrics.neteag.com
Key applications of IR spectroscopy in organic compound identification include:
Functional Group Detection : Characteristic absorption bands in the IR spectrum indicate the presence of specific functional groups. thermofisher.com For example, a strong absorption in the 1650-1750 cm⁻¹ region typically signifies a carbonyl (C=O) group, a key feature of this compound. numberanalytics.com Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region. numberanalytics.com
Reaction Monitoring : Chemists can use IR spectroscopy to conveniently track the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks. numberanalytics.com
Purity Assessment : By comparing the spectrum of a sample to that of a pure reference standard, impurities can often be detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. pressbooks.publibretexts.org It is based on the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C. libretexts.org When placed in a strong magnetic field, these nuclei can be excited by radio waves, and the signals they produce reveal a wealth of structural information. byjus.com
Key information obtained from an NMR spectrum includes:
Chemical Shift : The position of an NMR signal (the chemical shift) indicates the electronic environment of the nucleus. Protons or carbons in different parts of a molecule experience different local magnetic fields and thus resonate at different frequencies. For example, protons on an aromatic ring typically appear at a lower field (higher chemical shift value) than protons on an alkyl chain. libretexts.org
Integration : The area under a proton NMR signal is proportional to the number of protons giving rise to that signal.
Spin-Spin Splitting (Coupling) : The splitting of an NMR signal into multiple peaks (a multiplet) provides information about the number of neighboring magnetic nuclei. khanacademy.org This "n+1 rule" helps to establish the connectivity of atoms within the molecule. khanacademy.org
2D NMR : Advanced techniques like 2D NMR can be used to determine the complete carbon skeleton and establish complex stereochemical relationships within a molecule. uclouvain.be
Together, IR and NMR spectroscopy provide complementary information that allows chemists to piece together the structure of an unknown organic compound with a high degree of confidence. chemistrytalk.orgresearchgate.net
Computational and Theoretical Studies on Methyl 3,5 Difluorobenzoate and Its Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are at the forefront of computational studies, providing a detailed description of the electronic distribution and energy of a molecule. These calculations are foundational for understanding the intrinsic properties of Methyl 3,5-difluorobenzoate.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules with a favorable balance of accuracy and computational cost. For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G, are employed to determine the most stable three-dimensional arrangement of its atoms.
The geometry optimization process seeks the minimum energy conformation of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. Key structural features include the planarity of the benzene (B151609) ring and the orientation of the methyl ester group relative to the ring. There are two likely planar conformers, cis and trans, arising from the rotation around the C(ring)-C(O) bond. DFT calculations can predict which of these conformers is more stable and the energy barrier for their interconversion. scirp.org The presence of two fluorine atoms on the benzene ring influences the electronic distribution and, consequently, the geometry of the molecule.
| Parameter | Value |
|---|---|
| C-F Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.21 Å |
| C-O (ester) Bond Length | ~1.34 Å |
| O-CH3 Bond Length | ~1.44 Å |
| C-C-C (ring) Bond Angle | ~120° |
| O=C-O Bond Angle | ~125° |
Energy landscape studies can map the potential energy surface of the molecule as a function of specific dihedral angles, such as the rotation of the methyl group. This provides valuable information about the molecule's flexibility and the relative energies of different conformations.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them are crucial for understanding a molecule's electronic properties and chemical reactivity. dergipark.org.tr
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely to be centered on the electron-withdrawing methyl ester group and the benzene ring. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. epstem.net
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.1 to -6.5 |
| LUMO Energy (ELUMO) | -1.9 to -2.4 |
| HOMO-LUMO Energy Gap (ΔE) | 3.7 to 4.6 |
A significant application of quantum chemical calculations is the prediction of spectroscopic data. For this compound, DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. scirp.org These calculated frequencies, when properly scaled, can be compared with experimental IR spectra to aid in the assignment of vibrational modes.
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These predictions are invaluable for confirming the structure of the molecule and for interpreting complex experimental NMR spectra. nih.govd-nb.info
From the calculated HOMO and LUMO energies, several chemical reactivity descriptors can be derived. These descriptors quantify various aspects of a molecule's reactivity.
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic character of a molecule. |
Molecular Dynamics Simulations for Conformation and Interaction Studies
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.
For this compound, MD simulations can be used to study its conformational flexibility in different environments, such as in various solvents. These simulations can reveal the preferred conformations of the ester group and the dynamics of its rotation. By analyzing the trajectories of the atoms over time, one can obtain information about the stability of different conformers and the time scales of their interconversion. mdpi.com
MD simulations are also powerful for studying how this compound interacts with other molecules, including solvent molecules or biological macromolecules. These simulations can provide a detailed picture of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern these interactions.
Structure-Property Relationship Modeling through Computational Approaches
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their macroscopic properties. In QSPR, a set of calculated molecular descriptors (such as those derived from DFT) are used to build a mathematical model that can predict a specific property, such as boiling point, solubility, or biological activity.
For this compound and its derivatives, QSPR models could be developed to predict various properties of interest. For example, by calculating a range of electronic and steric descriptors for a series of substituted methyl benzoates, a QSPR model could be constructed to predict their reactivity in a particular chemical reaction or their affinity for a biological target. While specific QSPR models for this compound are not extensively reported, the methodology provides a powerful framework for the rational design of new molecules with desired properties based on an understanding of the structure-property landscape.
Applications of Methyl 3,5 Difluorobenzoate in Medicinal Chemistry and Biological Systems
Design and Synthesis of Methyl 3,5-difluorobenzoate-Based Pharmacophores
The 3,5-difluorobenzoate moiety is a versatile pharmacophore that has been incorporated into a variety of molecular architectures to enhance biological activity and optimize drug-like properties. The synthesis of these pharmacophores often begins with 3,5-difluorobenzoic acid or its methyl ester, which can be readily modified through standard organic reactions.
One common synthetic strategy involves the amidation of 3,5-difluorobenzoic acid with various amines to generate a library of benzamide (B126) derivatives. For instance, in the development of autotaxin (ATX) inhibitors, a 3,5-difluoro-4-methyl ester analogue was synthesized as part of a structure-activity relationship (SAR) study. nih.gov The synthesis of more complex structures may involve multi-step sequences. For example, a cobalt(II) complex with 3,5-difluorobenzoate and 3-pyridinol has been synthesized and characterized, demonstrating the coordination chemistry potential of this scaffold. researchgate.net
The synthesis of precursors for these pharmacophores is also well-established. 3,5-Difluorobenzoic acid can be synthesized from 1-bromo-3,5-difluorobenzene (B42898) through carboxylation using carbon dioxide, or via the oxidation of 3,5-difluorobenzaldehyde (B1330607). chemicalbook.com These synthetic routes provide a reliable supply of the starting materials needed to explore the chemical space around the 3,5-difluorobenzoate core.
The design of pharmacophores based on this compound often leverages the electron-withdrawing nature of the fluorine atoms to influence the reactivity and binding affinity of the molecule. The strategic placement of these atoms can lead to enhanced interactions with biological targets, improved metabolic stability, and favorable pharmacokinetic profiles.
Investigation of Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a range of biological activities, demonstrating the therapeutic potential of this scaffold. The unique electronic properties conferred by the difluoro substitution pattern play a crucial role in the interaction of these compounds with various biological targets.
The inhibition of human carbonic anhydrases (hCAs) is a key target for the treatment of various diseases, including glaucoma, epilepsy, and cancer. nih.gov While benzenesulfonamides are the most common class of CA inhibitors, the search for novel inhibitory scaffolds is ongoing. nih.gov
A novel cobalt(II) complex incorporating 3,5-difluorobenzoate, specifically [Co(DFB)₂(3-Pyr)₂(H₂O)₂] (where DFB = 3,5-difluorobenzoate and 3-Pyr = 3-pyridinol), has been shown to inhibit two metabolic isoforms, hCA I and hCA II. researchgate.net The inhibition constants (Kᵢ) and IC₅₀ values for this complex are detailed in the table below.
| Enzyme | Kᵢ (µM) | IC₅₀ (µM) |
|---|---|---|
| hCA I | 317.26 ± 23.25 | 274.37 |
| hCA II | 255.41 ± 48.05 | 204.33 |
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. sci-hub.stnih.gov As such, inhibitors of this pathway are of significant interest in oncology drug discovery.
For example, certain (E)-methyl 3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro... derivatives have been investigated as inhibitors of the PI3K/Akt pathway. researchgate.net The development of such inhibitors highlights the utility of the difluorobenzoate scaffold in targeting this important class of enzymes.
The 3,5-difluorobenzoate scaffold has also been explored for its potential in developing antiviral agents. Structural analogs of a related compound, methyl 4-(chloromethyl)-3,5-difluorobenzoate, have shown promising in vitro inhibitory activity against the proteases of SARS-CoV-1 and SARS-CoV-2, with IC₅₀ values ranging from the nanomolar to the micromolar range. unifi.it This suggests that the difluorinated phenyl ring can be a valuable component in the design of novel antiviral drugs.
Beyond this, the unique properties of the 3,5-difluorobenzoate moiety make it a candidate for targeting a wide range of other biological systems. For instance, it has been incorporated into molecules designed as autotaxin (ATX) inhibitors, which have potential applications in reducing melanoma metastasis. nih.gov
Structure-Activity Relationship (SAR) and Ligand Design Principles
The systematic exploration of structure-activity relationships (SAR) is fundamental to the optimization of lead compounds in drug discovery. For derivatives of this compound, SAR studies have provided valuable insights into the structural features required for potent biological activity.
In the development of autotaxin inhibitors, a detailed SAR study was conducted on a scaffold containing a 3,5-difluorinated ring. nih.gov The findings from this study are summarized in the table below.
| Compound Analogue | Modification | IC₅₀ (nM) | Observation |
|---|---|---|---|
| 3h | 3,5-difluoro-4-cyano | 190 | Modestly tolerated |
| 3i | 3,5-difluoro 4-methyl ester | 863 | Much less potent |
| 4 | Hydrolyzed ester of 3i (carboxylic acid) | Inactive | Loss of activity |
| 3f | 3,5-difluoro-4-chloro | 83 | Highly potent |
| 3g | 3,5-dichloro-4-fluoro | 40 | Highly potent |
These results indicate that the nature of the substituent at the 4-position of the 3,5-difluorinated ring has a significant impact on inhibitory activity. nih.gov The introduction of a methyl ester at this position (analogue 3i) was detrimental to potency, and its hydrolysis to the corresponding carboxylic acid resulted in a complete loss of activity. In contrast, the introduction of a chloro group (analogue 3f) was well-tolerated and resulted in a highly potent inhibitor.
The principles of ligand design often leverage the unique properties of fluorine. The incorporation of fluorine atoms can influence the conformation of a molecule, enhance its binding affinity through favorable interactions with the target protein, and block sites of metabolism, thereby increasing the compound's half-life. researchgate.net
Drug Discovery and Lead Compound Development Utilizing Difluorobenzoate Scaffolds
The 3,5-difluorobenzoate scaffold has emerged as a valuable starting point for drug discovery and lead compound development. Its derivatives have been identified as lead compounds for a variety of therapeutic targets. For example, methyl 4-amino-3,5-difluorobenzoate is considered a lead compound for drug discovery and is used as an intermediate in the synthesis of novel pharmaceuticals. nih.gov
The process of lead identification involves screening large libraries of compounds to identify "hits," which are then optimized to generate "leads" with improved potency, selectivity, and pharmacokinetic properties. The difluorobenzoate scaffold provides a robust platform for this optimization process. Its synthetic tractability allows for the systematic modification of the core structure, enabling the exploration of a wide range of chemical space.
The use of fluorinated building blocks like this compound is a key strategy in modern drug discovery. The introduction of fluorine can lead to significant improvements in a compound's drug-like properties, including its metabolic stability and membrane permeability. This has been demonstrated in the development of kinase inhibitors, where fluorine-containing scaffolds have played a crucial role in achieving the desired therapeutic profile.
Contributions of Methyl 3,5 Difluorobenzoate to Advanced Materials Science
Application in Organic Electronic Materials Development
The development of next-generation organic electronic devices relies on the design and synthesis of novel organic materials with tailored properties. Methyl 3,5-difluorobenzoate serves as a versatile precursor for creating such materials, particularly organic semiconductors.
Derivatives of this compound are utilized as fundamental building blocks in the synthesis of organic semiconductors. chem960.comchemscene.com These materials form the active layers in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For instance, compounds like Methyl 4-(bromomethyl)-3,5-difluorobenzoate and methyl 4-amino-3,5-difluorobenzoate are recognized as valuable small molecule semiconductor synthesis building blocks. chem960.comchemscene.com The presence of the difluorinated phenyl ring is instrumental in influencing the molecular packing and electronic structure of the resulting semiconductor, which are critical factors for efficient charge transport.
The two fluorine atoms in this compound are strong electron-withdrawing groups, which significantly alters the electronic landscape of the molecule. This fluorination is a key strategy for tuning the properties of organic electronic materials. By derivatizing this compound, chemists can precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the target material. This control is essential for optimizing charge injection and transport in devices.
Furthermore, the introduction of fluorine atoms can enhance the stability and performance of organic semiconductors. The C-F bond is strong and the presence of fluorine can increase the material's resistance to oxidative degradation, leading to longer device lifetimes. The specific substitution pattern, with fluorine at the 3 and 5 positions, also influences intermolecular interactions, such as π-stacking, which is crucial for charge mobility in the solid state. nih.gov
Photoresponsive Materials and Photoswitching Architectures
The unique electronic characteristics of the 3,5-difluorophenyl group make it an excellent component for materials that respond to light. These photoresponsive systems can change their properties upon irradiation, enabling applications in optical data storage, molecular switches, and smart materials.
A significant application of this compound derivatives is in the construction of sophisticated azobenzene-based molecular switches. nih.gov Azobenzenes are a class of photochromic molecules that can isomerize between a stable trans form and a metastable cis form when exposed to light of specific wavelengths. acs.org This isomerization leads to a significant change in molecular geometry, which can be harnessed to control material properties at the macroscopic level. google.com
Research has shown that incorporating fluorine atoms at the ortho-positions relative to the azo group (N=N) in an azobenzene (B91143) structure can dramatically improve its photoswitching characteristics. nih.govacs.org Specifically, this fluorination helps to separate the n → π* absorption bands of the cis and trans isomers, allowing for more efficient and selective isomerization using visible light, which is often less damaging and more desirable for biological applications than UV light. acs.org For example, the synthesis of diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) from an amino-difluorobenzoate precursor yields a visible-light-responsive azobenzene derivative. nih.govresearchgate.net This strategic fluorination has been shown to significantly increase the thermal stability of the cis isomer, extending its half-life from hours to many days, which is a critical feature for applications requiring long-term information storage. nih.gov
| Azobenzene Derivative | Precursor | Key Feature | Reference |
| Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) | Ethyl 4-amino-3,5-difluorobenzoate | Visible-light-responsive; enhanced thermal stability of cis-isomer. | nih.govresearchgate.net |
The principles of photoswitching are extended to the macromolecular level by integrating these fluorinated azobenzene units into polymer chains. This creates photoresponsive polymers whose properties, such as shape, solubility, or permeability, can be controlled with light. These materials are at the forefront of research for applications like targeted drug delivery, light-controlled actuators, and self-healing materials. google.com
The synthesis of main-chain oligomers containing fluorinated azobenzene moieties has been achieved through methods like acyclic diene metathesis (ADMET) polymerization. researchgate.net These polymers can form aggregates, such as micelles, in solution. Upon photo-isomerization of the azobenzene units from the trans to the cis state, these aggregates can be disrupted or altered in size, leading to a visible change in the solution's appearance from turbid to clear. researchgate.net This demonstrates a powerful method for controlling nanoscale assemblies with an external light stimulus. The fluorinated nature of these polymers not only enhances the photoswitching properties but can also introduce other desirable characteristics like hydrophobicity and chemical resistance.
Role in Polymer Science and Functional Macromolecules
The utility of this compound extends beyond photoresponsive materials into the broader field of polymer science. It serves as a valuable monomer or a precursor to monomers for creating functional macromolecules with precisely engineered properties. spsj.or.jpuni-halle.de The incorporation of the difluorobenzoate unit into a polymer backbone or as a side chain can significantly influence the polymer's thermal stability, solubility, and liquid crystalline behavior.
Fluorinated polymers are known for their unique properties, including low surface energy, high thermal and chemical resistance, and specific intermolecular interactions. By using this compound as a building block, polymer chemists can design advanced materials for specialized applications, such as high-performance plastics, gas separation membranes, and dielectric materials for microelectronics. The ability to create complex macromolecular architectures, including block copolymers and precisely defined oligomers, opens up possibilities for developing new materials with emergent properties derived from their controlled chemical structure. uni-halle.deuni-halle.de
Emerging Research Frontiers and Future Perspectives for Methyl 3,5 Difluorobenzoate
Integration with Nanotechnology and Supramolecular Chemistry
The structural rigidity and specific electronic characteristics of the 3,5-difluorobenzoate moiety make it a valuable component in the bottom-up construction of functional nanosystems and supramolecular assemblies. Research is demonstrating its utility in creating materials where nanoscale organization dictates function.
A significant application lies in the development of advanced diagnostic tools. Methyl 3,5-difluorobenzoate serves as a key starting material in the synthesis of complex β-diketone ligands. justia.com These ligands are designed to chelate with lanthanide ions, such as Europium(III), to form highly fluorescent complexes. The true innovation emerges when these complexes are integrated with nanotechnology. Researchers have successfully loaded these chelates into 104 nm carboxylated latex nanoparticles and onto colloidal gold nanoparticles. justia.com This process creates stable, intensely fluorescent nanoprobes for use in time-resolved fluorescence immunoassays, enabling the ultrasensitive detection of biological targets like prostate-specific antigen. justia.com
Beyond diagnostics, the compound is finding use in industrial nanotechnology applications. A patent discloses the use of various fluorinated benzoic esters, including this compound, as oil-soluble tracers for monitoring the flow of hydrocarbon in subterranean reservoirs during hydraulic fracturing. google.com The methodology involves incorporating these tracers into a composite material which may include a nanoparticle-based coating to control their release. google.com
In the realm of supramolecular chemistry, the compound contributes to the formation of self-assembled structures for potential therapeutic applications. For instance, complex active pharmaceutical ingredients derived from this compound, such as certain kinase inhibitors, can be formulated within liposomes. google.com Liposomes are self-assembled, multi-lamellar liquid crystal vesicles that act as nanocarriers for drug delivery. google.com Furthermore, the 3,5-difluorobenzoate structural unit is being actively incorporated into molecules designed to form liquid crystals, a state of matter between crystalline solids and isotropic liquids. rsc.orgnih.gov Specifically, it is a component in the synthesis of novel ferroelectric liquid crystals, which possess spontaneous electric polarization and are of great interest for advanced display technologies and electro-optical devices. rsc.orgaps.org
Green Chemistry Approaches in this compound Synthesis
In line with the growing demand for sustainable chemical manufacturing, research has focused on developing greener synthetic routes to this compound and its derivatives, minimizing waste and hazardous solvent use.
One innovative approach involves the utilization of carbon dioxide (CO2) as a C1 building block. A study demonstrated the synthesis of this compound through the carboxylation of 1,3,5-trifluorobenzene (B1201519) with CO2, catalyzed by an aluminum-rhodium (Al-Rh) bimetallic complex. justia.com This reaction, which proceeds via the selective activation of a carbon-fluorine bond, offers a pathway to convert a greenhouse gas into a valuable chemical product. justia.com
Mechanochemistry, which uses mechanical force to induce chemical reactions, presents another powerful green alternative to traditional solvent-based synthesis. A recent paper details a rapid and solvent-minimized mechanochemical (MC) esterification process to produce various ferroelectric-fluid molecules. rsc.org In this method, a substituted alcohol is reacted with a benzoic acid derivative featuring the 3,5-difluoro pattern, often using a grinding ball mill with minimal or no solvent. This technique not only reduces solvent waste but can also lead to higher yields and shorter reaction times compared to conventional methods. rsc.org The general protocols for mechanochemical synthesis often involve loading the reactants into a grinding jar, sometimes with a catalytic amount of a liquid additive, and milling at a specific frequency. rsc.org
| Green Synthesis Approach | Key Reactants | Key Features & Advantages |
| Bimetallic Catalysis | 1,3,5-Trifluorobenzene, Carbon Dioxide (CO2) | Utilizes a greenhouse gas (CO2) as a feedstock; proceeds via catalytic C-F bond activation. justia.com |
| Mechanochemistry | 3,5-Difluorobenzoic acid derivative, Alcohol | Solvent-minimized or solvent-free conditions; reduced reaction times and waste generation; energy-efficient. rsc.org |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
This compound is proving to be a versatile scaffold for creating functional molecules that operate at the intersection of multiple scientific disciplines. Its derivatives are being tailored for specific interactions with biological systems and for incorporation into high-performance materials.
In the field of biomedical diagnostics , as previously noted, the compound is a precursor to ligands that form fluorescent chelates with lanthanide ions. justia.com These chelates are central to time-resolved fluorescence assays, a technology that bridges chemistry (chelate synthesis), biology (immuno-recognition), and materials science (nanoparticle integration) to achieve ultra-sensitive detection of disease markers. justia.com
In medicinal chemistry , this compound serves as a crucial starting material for the synthesis of complex heterocyclic compounds designed as protein kinase inhibitors. google.comglobalchemmall.com Patents describe multi-step synthetic pathways where the 3,5-difluorophenyl moiety is incorporated into larger molecules that target the Janus Kinase (JAK) family of enzymes. globalchemmall.com These enzymes are implicated in autoimmune and inflammatory diseases, making inhibitors derived from this starting material potential therapeutic agents. The fluorine atoms are known to enhance metabolic stability and binding affinity to biological targets. rsc.org
In materials science , the compound is a key building block for advanced functional materials. Its incorporation into complex molecular structures has led to the development of novel ferroelectric-fluid molecules. rsc.org These materials, which exhibit properties of both liquids and ferroelectric solids, are synthesized using sustainable mechanochemical techniques and are investigated for applications in next-generation electronics. The specific arrangement of the fluorine atoms on the phenyl ring is critical for inducing the dipole moments that lead to the desired ferroelectric properties. rsc.orgnih.gov
| Interdisciplinary Field | Application/Derived Product | Significance |
| Bio-diagnostics | Lanthanide chelate-based fluorescent probes justia.com | Enables ultrasensitive, low-background detection of biological molecules in advanced immunoassays. |
| Medicinal Chemistry | Heterocyclic protein kinase (e.g., JAK) inhibitors google.comglobalchemmall.com | Provides a scaffold for potential therapeutics to treat autoimmune and inflammatory diseases. |
| Materials Science | Ferroelectric liquid crystal molecules rsc.org | Forms the basis for advanced materials with unique electro-optical properties for displays and sensors. |
| Industrial Chemistry | Oil-soluble chemical tracers google.com | Used to monitor and optimize subsurface fluid flow in the energy sector. |
Q & A
Q. What are the primary synthetic routes for Methyl 3,5-difluorobenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 3,5-difluorobenzoic acid using methanol under acidic catalysis. Key parameters include temperature control (60–80°C) and the use of sulfuric acid or thionyl chloride as catalysts to enhance yield. Purification often involves recrystallization or column chromatography to achieve >95% purity. Alternative routes include transesterification from higher esters under basic conditions .
Q. What analytical techniques are most effective for characterizing this compound?
Structural elucidation requires a combination of:
- NMR spectroscopy : and NMR confirm fluorine substitution patterns and ester group integration.
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–F bond length ≈ 1.35 Å) .
- Mass spectrometry (EI/ESI) : Validates molecular weight (172.13 g/mol) and fragmentation patterns.
- FT-IR : Identifies ester carbonyl stretches (~1720 cm) and C–F vibrations (1100–1250 cm) .
Advanced Research Questions
Q. How does fluorine substitution at the 3,5-positions influence the compound’s electronic properties and reactivity?
The electron-withdrawing nature of fluorine substituents reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance while directing nucleophilic attacks to the para position. Density Functional Theory (DFT) studies reveal lowered HOMO-LUMO gaps (~5.2 eV), correlating with increased stability and altered redox behavior. These properties make the compound suitable as a precursor for fluorinated ligands in coordination chemistry .
Q. What methodologies are used to study this compound’s coordination chemistry with transition metals?
The compound acts as a bidentate ligand via its ester oxygen and fluorine atoms. For example:
- Co(II) complexes : Synthesized by refluxing with Co(NO) in ethanol, yielding octahedral geometries confirmed by UV-Vis and single-crystal XRD. Antibacterial assays show enhanced activity compared to free ligands .
- Cd(II) complexes : Exhibit distorted tetrahedral structures with luminescent properties, analyzed via photoluminescence spectroscopy .
Q. How can computational chemistry (e.g., DFT) predict the biological activity of this compound derivatives?
DFT calculations optimize geometries and calculate binding energies to biological targets (e.g., enzymes). For instance:
Q. What are the challenges in reconciling contradictory data on the compound’s biological activity?
Discrepancies in antimicrobial efficacy (e.g., variable MIC values against S. aureus) may arise from:
- Experimental design : Differences in solvent (DMSO vs. water) or bacterial strain selection.
- Structural modifications : Co-ligands (e.g., 3-pyridinol) in metal complexes alter bioavailability. Robust statistical analysis (e.g., ANOVA) and standardized protocols (CLSI guidelines) are critical for reproducibility .
Methodological Considerations
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal XRD reveals:
- Dihedral angles between the ester group and aromatic ring (~10°), impacting π-π stacking.
- Hydrogen-bonding networks (e.g., C–H···O interactions) that stabilize crystal lattices .
Applications in Drug Development
Q. What role does this compound play in designing kinase inhibitors?
Fluorination enhances binding to ATP pockets via dipole interactions. For example:
Q. How does the compound’s logP value influence its pharmacokinetic profile?
Experimental logP (2.3–2.5) balances solubility and membrane permeability. Prodrug strategies (e.g., ester hydrolysis to carboxylic acid in vivo) enhance target engagement in acidic tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
